Levobupivacaïne HCl
Vue d'ensemble
Description
Le chlorhydrate de levobupivacaïne est un anesthésique local amide à action prolongée principalement utilisé pour l’anesthésie régionale et la gestion de la douleur. Il s’agit de l’énantiomère S de la bupivacaïne, ce qui signifie qu’il s’agit d’un isomère optique spécifique du mélange racémique de bupivacaïne. Le chlorhydrate de levobupivacaïne est connu pour sa cardiotoxicité et sa toxicité pour le système nerveux central réduites par rapport à la bupivacaïne, ce qui en fait une alternative plus sûre pour une utilisation clinique .
Applications De Recherche Scientifique
Levobupivacaine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the study of chiral separation techniques and the development of safer anesthetic agents.
Biology: Investigated for its effects on cellular processes and nerve conduction.
Medicine: Widely used for regional anesthesia, pain management, and in surgical procedures.
Industry: Employed in the production of pharmaceutical formulations and as a standard in analytical techniques .
Mécanisme D'action
Le chlorhydrate de levobupivacaïne exerce ses effets en bloquant les canaux sodium voltage-dépendants dans les membranes cellulaires neuronales. Ce blocage empêche l’initiation et la propagation des impulsions nerveuses, conduisant à une perte réversible de la sensation dans la zone ciblée. La nature lipophile de la levobupivacaïne lui permet de traverser facilement les membranes cellulaires, ce qui améliore son efficacité en tant qu’anesthésique local .
Composés Similaires :
Unicité du chlorhydrate de levobupivacaïne : Le chlorhydrate de levobupivacaïne est unique en raison de son profil de toxicité inférieur, ce qui en fait une option plus sûre pour les patients nécessitant une anesthésie régionale. Sa durée d’action plus longue et sa vasodilatation réduite par rapport à la bupivacaïne contribuent également à ses avantages cliniques .
Analyse Biochimique
Biochemical Properties
Levobupivacaine Hydrochloride exhibits effects on motor and sensory nerves by inhibiting the opening of voltage-gated sodium channels, and hence propagation of neuronal action potentials . This compound interacts with neuronal sodium channels, causing a reversible blockade .
Cellular Effects
Levobupivacaine Hydrochloride influences cell function by inhibiting sodium ion influx into nerve cells . This inhibition affects the propagation of sensory and nociceptive nerve afferents to the central nervous system, resulting in the inhibition of efferent motor nerves .
Molecular Mechanism
Levobupivacaine Hydrochloride exerts its effects at the molecular level by causing a reversible blockade of open neuronal sodium channels . This blockade is time-dependent and voltage-gated . Specifically, the drug binds to the intracellular part of the sodium channel, interfering with its opening and preventing the sodium influx required for depolarisation .
Temporal Effects in Laboratory Settings
Levobupivacaine Hydrochloride is a long-acting amide local anaesthetic . The drug typically starts taking effect within 15 minutes and can last up to 16 hours depending on factors such as site of administration and dosage .
Dosage Effects in Animal Models
In animal models, the effects of Levobupivacaine Hydrochloride vary with different dosages . The drug is generally well tolerated, but dose adjustment is important in populations such as paediatrics and the elderly . No signs of cardiovascular depression or neurotoxicity were observed in any of the dogs, suggesting that the occurrence of severe adverse effects after administration of Levobupivacaine Hydrochloride at the doses used in this study is unlikely .
Metabolic Pathways
Levobupivacaine Hydrochloride is extensively metabolised, with no unchanged Levobupivacaine detected in urine or feces . In vitro studies using [14 C] Levobupivacaine showed that CYP3A4 isoform and CYP1A2 isoform mediate the metabolism of Levobupivacaine to desbutyl Levobupivacaine and 3-hydroxy Levobupivacaine, respectively .
Transport and Distribution
Levobupivacaine Hydrochloride is transported and distributed within cells and tissues . The lipophilic components of Levobupivacaine allow it to cross cell membranes .
Subcellular Localization
The subcellular localization of Levobupivacaine Hydrochloride is primarily at the neuronal sodium channels where it exerts its local anaesthetic effect .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de levobupivacaïne commence généralement par la séparation chirale du (R,S)-N-(2,6-diméthylphényl)pipéridine-2-carboxamide à l’aide d’acide tartrique L-(–)-dibenzoylé. Ceci est suivi d’une réaction de substitution et d’un processus de salage pour obtenir du chlorhydrate de levobupivacaïne avec une pureté élevée et un excès énantiomérique .
Méthodes de production industrielle : La production à l’échelle industrielle implique l’optimisation du processus de synthèse afin de garantir un rendement et une pureté élevés. Le processus comprend des étapes telles que la séparation chirale, les réactions de substitution et la cristallisation. Des techniques telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour surveiller et garantir la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de levobupivacaïne subit diverses réactions chimiques, notamment :
Réactions de substitution : Celles-ci sont cruciales dans le processus de synthèse où des substituants spécifiques sont introduits pour obtenir la structure chimique souhaitée.
Réactions d’oxydation et de réduction : Ces réactions sont impliquées dans les voies métaboliques du chlorhydrate de levobupivacaïne dans l’organisme.
Réactifs et Conditions Courants :
Réactions de substitution : Des réactifs comme le chloroformate de butyle et la triéthylamine sont utilisés dans des conditions de température contrôlées.
Réactions d’oxydation et de réduction : Des enzymes comme le CYP3A4 et le CYP1A2 médient ces réactions dans l’organisme.
Principaux Produits Formés :
Levobupivacaïne desbutylée : Formée par des voies métaboliques.
Levobupivacaïne 3-hydroxy : Un autre produit métabolique.
4. Applications de la Recherche Scientifique
Le chlorhydrate de levobupivacaïne a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé dans l’étude des techniques de séparation chirale et le développement d’agents anesthésiques plus sûrs.
Biologie : Étudié pour ses effets sur les processus cellulaires et la conduction nerveuse.
Médecine : Largement utilisé pour l’anesthésie régionale, la gestion de la douleur et dans les procédures chirurgicales.
Industrie : Employé dans la production de formulations pharmaceutiques et comme étalon dans les techniques analytiques .
Comparaison Avec Des Composés Similaires
Bupivacaine: The racemic mixture from which levobupivacaine is derived. .
Ropivacaine: Another local anesthetic with a similar safety profile to levobupivacaine but with different pharmacokinetic properties.
Uniqueness of Levobupivacaine Hydrochloride: Levobupivacaine hydrochloride is unique due to its lower toxicity profile, making it a safer option for patients requiring regional anesthesia. Its longer duration of action and reduced vasodilation compared to bupivacaine also contribute to its clinical advantages .
Propriétés
IUPAC Name |
(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046071 | |
Record name | Levobupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27262-48-2 | |
Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27262-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levobupivacaine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levobupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOBUPIVACAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J998RDZ51I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does levobupivacaine hydrochloride exert its anesthetic effects?
A1: Levobupivacaine hydrochloride, like other local anesthetics, reversibly binds to voltage-gated sodium channels on neuronal membranes. [] This binding interferes with the influx of sodium ions, effectively blocking nerve impulse initiation and transmission, leading to analgesia and anesthesia. []
Q2: Does the S(−)-enantiomer configuration of levobupivacaine hydrochloride offer any advantages?
A2: Research suggests that the S(−)-enantiomer of bupivacaine, levobupivacaine, exhibits less vasodilation and potentially a longer duration of action compared to the racemic mixture (bupivacaine). [, ] Several studies have compared levobupivacaine to bupivacaine and other local anesthetics, investigating differences in potency, duration of action, and side effects. [, ]
Q3: Is the concentration difference between levobupivacaine base and levobupivacaine hydrochloride clinically significant?
A3: Yes, the difference between levobupivacaine base and levobupivacaine hydrochloride concentrations, which is 12.6%, has been highlighted as a potential source of confusion and misinterpretation in research studies. [] When comparing levobupivacaine with other local anesthetics, it is crucial to account for this difference to ensure accurate dose comparisons. [, ]
Q4: Are there any known polymorphs of levobupivacaine hydrochloride?
A5: Yes, research has identified four crystal polymorphs (A°, B, C, and D) and a monohydrate of levobupivacaine hydrochloride. [] These forms exhibit different physicochemical properties, potentially influencing the drug's stability, solubility, and bioavailability.
Q5: What analytical methods are commonly employed to determine levobupivacaine hydrochloride concentration and purity?
A7: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying levobupivacaine hydrochloride, determining related substances, and assessing enantiomeric purity. [, , , ] Chiral HPLC methods, employing chiral stationary phases, are particularly useful for separating and quantifying the enantiomers of bupivacaine. [, ]
Q6: Have any studies investigated the long-term stability of levobupivacaine hydrochloride formulations?
A8: Yes, research has explored the stability of sufentanil citrate combined with levobupivacaine hydrochloride in 0.9% sodium chloride infusion bags stored at 4°C. [] These studies provide valuable insights into the long-term stability of such formulations, crucial for ensuring drug efficacy and safety.
Q7: What are the common clinical applications of levobupivacaine hydrochloride?
A9: Levobupivacaine hydrochloride is frequently used for various procedures requiring regional anesthesia or analgesia, including labor analgesia, postoperative pain management, and surgical anesthesia. [, , , , , , , , , ]
Q8: Have there been any studies investigating the efficacy of levobupivacaine hydrochloride in specific surgical procedures?
A10: Yes, numerous studies have explored the use of levobupivacaine hydrochloride in specific surgical contexts, such as tonsillectomy, cesarean sections, infraumbilical surgeries, and hip replacements. [, , , , , , , , , ] These studies evaluate factors like pain control, duration of analgesia, motor blockade, and side effects.
Q9: How does the efficacy of levobupivacaine hydrochloride compare to other local anesthetics like bupivacaine and ropivacaine?
A11: Multiple studies have directly compared levobupivacaine hydrochloride to bupivacaine and ropivacaine in various clinical settings. [, , , , ] These investigations aim to determine differences in onset and duration of action, analgesic efficacy, motor blockade, and side effect profiles, ultimately guiding clinicians in selecting the most appropriate local anesthetic for specific patient populations and procedures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.